5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate
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Overview
Description
1H-1,2,4-Triazolium, 5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-, methyl sulfate is a compound that belongs to the class of 1,2,4-triazoles. This class of compounds is known for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties . The compound is particularly interesting due to its unique structure, which includes an azo group and a triazolium ring, making it a potential candidate for various scientific and industrial applications.
Preparation Methods
The synthesis of 1H-1,2,4-Triazolium, 5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-, methyl sulfate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Azo Group: The azo group can be introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound.
Methylation: The final step involves the methylation of the triazole ring to form the triazolium salt.
Chemical Reactions Analysis
1H-1,2,4-Triazolium, 5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-, methyl sulfate undergoes various chemical reactions, including:
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-1,2,4-Triazolium, 5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-, methyl sulfate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazolium, 5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-, methyl sulfate involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The azo group can undergo redox reactions, generating reactive oxygen species that can damage cellular components . These interactions lead to the compound’s antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar compounds to 1H-1,2,4-Triazolium, 5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-, methyl sulfate include:
1H-1,2,4-Triazole: A simpler compound with a triazole ring, known for its antimicrobial properties.
4-(Diethylamino)azobenzene: Contains an azo group and is used as a dye.
1,4-Dimethyl-1H-1,2,4-Triazole: Similar to the compound but lacks the azo group.
The uniqueness of 1H-1,2,4-Triazolium, 5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-, methyl sulfate lies in its combination of a triazolium ring and an azo group, providing it with a wide range of reactivity and applications .
Properties
CAS No. |
23532-28-7 |
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Molecular Formula |
C15H26N6O4S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
4-[(1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-5-yl)diazenyl]-N,N-diethylaniline;methyl sulfate |
InChI |
InChI=1S/C14H22N6.CH4O4S/c1-5-20(6-2)13-9-7-12(8-10-13)16-17-14-18(3)11-15-19(14)4;1-5-6(2,3)4/h7-11,14H,5-6H2,1-4H3;1H3,(H,2,3,4) |
InChI Key |
MIQCPUZBYVPWIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2[NH+](N=CN2C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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